molecular formula C6H9N3O B1588110 N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 83725-05-7

N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No. B1588110
CAS RN: 83725-05-7
M. Wt: 139.16 g/mol
InChI Key: LUFRABHJXNJTNZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)acetamide (NMPAA) is a compound with a wide range of applications in scientific research. It is a pyrazole-based molecule with a molecular weight of 153.17 g/mol and a melting point of 185-188°C. NMPAA is a white crystalline solid that is soluble in methanol and ethanol and insoluble in water. It has been studied for its potential uses in the fields of biochemistry and physiology, as well as its applications in laboratory experiments.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives have been utilized in the synthesis of novel coordination complexes with Co(II) and Cu(II). These complexes were investigated for their antioxidant activities, showing significant potential. The study highlighted the role of hydrogen bonding in the self-assembly process of these complexes, which could be beneficial for developing antioxidant agents (Chkirate et al., 2019).

Antibacterial Activity

Research into N-(5-methyl-1H-pyrazol-3-yl)acetamide derivatives has led to the development of coordination complexes with notable antibacterial activity. These complexes, formed with metals such as Cd and Cu, have shown outstanding results against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The effective minimum inhibitory concentration (MIC) as low as 5 μg mL−1 suggests their potential as powerful antibacterial agents (Chkirate et al., 2022).

Alzheimer's Disease Research

Compounds derived from N-(5-methyl-1H-pyrazol-3-yl)acetamide, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These properties are crucial for the development of therapeutic agents for Alzheimer's disease, offering a multifunctional approach to its treatment (Umar et al., 2019).

properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFRABHJXNJTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412965
Record name N-(5-methyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1H-pyrazol-3-yl)acetamide

CAS RN

83725-05-7
Record name N-(5-methyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Title compound was prepared by a method analogous to that described for Intermediate 1, replacing 1H-pyrazol-3-amine with 5-methyl-1H-pyrazol-3-amine. (ALDRICH, 1.01 g, 7.25 mmol, 70.4% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm: 11.89 (s, 1H), 10.16 (s, 1H), 6.22 (s, 1H), 2.16 (s, 3H), 1.94 (s, 3H). [ES+MS] m/z 140 (MH+).
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Yield
70.4%

Synthesis routes and methods II

Procedure details

50.4 g (0.6 mol) of sodium bicarbonate were added in small amounts at room temperature to a solution of 19.4 g (0.2 mol) of 3-amino-5-methyl-1H-pyrazole in 200 cm3 of water. 37.8 cm3 (0.4 mol) of acetic anhydride were added dropwise to this solution and then the mixture was heated at reflux for 2 hours. The solution was subsequently brought back to room temperature, a white solid crystallized and was pulled dry on sintered glass and then washed with 100 cm3 of water. After drying under vacuum at 40° C., 16.6 g of the expected product were obtained in the form of pearlescent-white crystals, the melting point of which was between 210° C. and 212° C.
Quantity
50.4 g
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19.4 g
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Name
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200 mL
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solvent
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37.8 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DM Omran, MA Ghaly, SM El-Messery, FA Badria… - Bioorganic …, 2019 - Elsevier
A new series of pyrazole derivatives was prepared in this work, including pyrazolopyrimidines, pyrazolotriazines, pyrazolylthienopyridines, and 2-(pyrazolylamino)thiazol-4-ones, …
Number of citations: 17 www.sciencedirect.com
F Seghetti - 2020 - amsdottorato.unibo.it
Among the psychiatric diseases, bipolar disorder (BD) is the sixth leading cause of disability with a prevalence up to 4 % worldwide. BD is a complex neuropsychiatric condition which …
Number of citations: 2 amsdottorato.unibo.it
MGB Brentford - Clin. Microbiol. Rev, 1995 - researchgate.net
Wherein: Het is a 5 to 10-membered heteroaromatic ring; EitherX is N andY is CR5; orX is C andY is S; Z is selected from N and CH; R1 is selected from H and Cl_2alkyl; R2 is selected …
Number of citations: 0 www.researchgate.net

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